molecular formula C27H26ClN3O4 B250840 Methyl 4-(4-benzoyl-1-piperazinyl)-3-{[(4-chlorophenyl)acetyl]amino}benzoate

Methyl 4-(4-benzoyl-1-piperazinyl)-3-{[(4-chlorophenyl)acetyl]amino}benzoate

Cat. No. B250840
M. Wt: 492 g/mol
InChI Key: ZGZVMTHLNSCCNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(4-benzoyl-1-piperazinyl)-3-{[(4-chlorophenyl)acetyl]amino}benzoate, also known as BCPM, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. BCPM belongs to the class of piperazine derivatives and has shown promising results in various preclinical studies.

Mechanism of Action

The exact mechanism of action of Methyl 4-(4-benzoyl-1-piperazinyl)-3-{[(4-chlorophenyl)acetyl]amino}benzoate is not fully understood. However, it has been proposed that Methyl 4-(4-benzoyl-1-piperazinyl)-3-{[(4-chlorophenyl)acetyl]amino}benzoate acts by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, Methyl 4-(4-benzoyl-1-piperazinyl)-3-{[(4-chlorophenyl)acetyl]amino}benzoate increases the levels of acetylcholine in the brain, which can improve cognitive function in patients with neurological disorders.
Biochemical and Physiological Effects:
Methyl 4-(4-benzoyl-1-piperazinyl)-3-{[(4-chlorophenyl)acetyl]amino}benzoate has been shown to have various biochemical and physiological effects. It has been reported to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. Methyl 4-(4-benzoyl-1-piperazinyl)-3-{[(4-chlorophenyl)acetyl]amino}benzoate has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, Methyl 4-(4-benzoyl-1-piperazinyl)-3-{[(4-chlorophenyl)acetyl]amino}benzoate has been reported to have anti-tumor and anti-viral properties.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 4-(4-benzoyl-1-piperazinyl)-3-{[(4-chlorophenyl)acetyl]amino}benzoate in lab experiments is its high potency, which allows for lower doses to be used. Additionally, Methyl 4-(4-benzoyl-1-piperazinyl)-3-{[(4-chlorophenyl)acetyl]amino}benzoate has a long half-life, which makes it suitable for long-term studies. However, one limitation of using Methyl 4-(4-benzoyl-1-piperazinyl)-3-{[(4-chlorophenyl)acetyl]amino}benzoate is its limited solubility in water, which can make it difficult to administer in certain experimental conditions.

Future Directions

There are several future directions for the study of Methyl 4-(4-benzoyl-1-piperazinyl)-3-{[(4-chlorophenyl)acetyl]amino}benzoate. One direction is to further investigate its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Another direction is to explore its anti-inflammatory, anti-tumor, and anti-viral properties and its potential use in the treatment of related diseases. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 4-(4-benzoyl-1-piperazinyl)-3-{[(4-chlorophenyl)acetyl]amino}benzoate and its effects on different biochemical pathways.

Synthesis Methods

Methyl 4-(4-benzoyl-1-piperazinyl)-3-{[(4-chlorophenyl)acetyl]amino}benzoate can be synthesized through a multi-step process involving the reaction of 4-chlorobenzoic acid with thionyl chloride and subsequent reaction with piperazine. The resulting product is then reacted with 4-benzoyl-1,4-diazabicyclo[2.2.2]octane and 4-chlorophenylacetyl chloride to obtain the final product, Methyl 4-(4-benzoyl-1-piperazinyl)-3-{[(4-chlorophenyl)acetyl]amino}benzoate.

Scientific Research Applications

Methyl 4-(4-benzoyl-1-piperazinyl)-3-{[(4-chlorophenyl)acetyl]amino}benzoate has been studied extensively in various preclinical studies for its potential therapeutic applications. It has shown promising results in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Methyl 4-(4-benzoyl-1-piperazinyl)-3-{[(4-chlorophenyl)acetyl]amino}benzoate has also been studied for its anti-inflammatory, anti-tumor, and anti-viral properties.

properties

Molecular Formula

C27H26ClN3O4

Molecular Weight

492 g/mol

IUPAC Name

methyl 4-(4-benzoylpiperazin-1-yl)-3-[[2-(4-chlorophenyl)acetyl]amino]benzoate

InChI

InChI=1S/C27H26ClN3O4/c1-35-27(34)21-9-12-24(23(18-21)29-25(32)17-19-7-10-22(28)11-8-19)30-13-15-31(16-14-30)26(33)20-5-3-2-4-6-20/h2-12,18H,13-17H2,1H3,(H,29,32)

InChI Key

ZGZVMTHLNSCCNG-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)CC4=CC=C(C=C4)Cl

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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